7-Chlorobenzofuran-4-carboxylic acid
Overview
Description
7-Chlorobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.59 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Chlorobenzofuran-4-carboxylic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications
1. Molecular Structure and Crystal Formation
- In the study of molecular structures, 7-Chlorobenzofuran-4-carboxylic acid derivatives have shown significance. For instance, the molecular structure of 4-chlorobenzoic acid is closely related and exhibits specific properties like planarity and hydrogen bonding, which are key in crystal formation (Gotoh, Katagiri, & Ishida, 2010).
2. Synthesis of Quinoline Derivatives
- Quinoline derivatives, which have various applications in medicinal chemistry, can be synthesized using intermediates related to 7-Chlorobenzofuran-4-carboxylic acid. These compounds demonstrate significant properties in developing anticancer agents (Bhatt, Agrawal, & Patel, 2015).
3. Interaction with Other Molecular Structures
- Research shows that derivatives of 7-Chlorobenzofuran-4-carboxylic acid can interact with other molecules like N,N-dimethylformamide, leading to unique hydrogen-bonded structures (Xu, Kennedy, Florence, & Shankland, 2004).
4. Catalysis in Chemical Reactions
- Certain chlorobenzoic acid derivatives, similar to 7-Chlorobenzofuran-4-carboxylic acid, are effective catalysts for amide condensation, significantly impacting the field of organic synthesis (Maki, Ishihara, & Yamamoto, 2006).
5. Synthesis and Optical Resolution
- The synthesis and optical resolution of chlorotriptycene-7-carboxylic acids, which share structural similarities with 7-Chlorobenzofuran-4-carboxylic acid, provide insights into the development of new optical materials and molecular recognition processes (Hashimoto, Shimizu, Ogura, & Nakagawa, 1974).
6. Analgesic Properties
- Some derivatives of 7-Chlorobenzofuran-4-carboxylic acid have shown potential as analgesic agents, indicating their relevance in pharmaceutical research (Boyle et al., 1986).
7. Synthesis of Anticancer Compounds
- The synthesis of specific 7-chloro-6-fluoro-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives, an important intermediate for anticancer drugs, highlights the relevance of 7-Chlorobenzofuran-4-carboxylic acid in medicinal chemistry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
8. Antimicrobial Activity
- Derivatives of 7-Chlorobenzofuran-4-carboxylic acid show significant antimicrobial activity, contributing to the development of new antibiotics and antifungal agents (Bhatt & Agrawal, 2010).
9. Application in Food Safety and Environment
- Carboxylic acids, including derivatives of 7-Chlorobenzofuran-4-carboxylic acid, play a crucial role in food preservation, agriculture, and as building blocks for chemical synthesis, impacting various industries (Mira & Teixeira, 2013).
10. Ion Transport and Extraction
- Research in ion transport and extraction has shown the use of carboxylic acids with ether oxygens and aromatic rings, which could include 7-Chlorobenzofuran-4-carboxylic acid derivatives, as effective carriers for alkali metal ions (Yamaguchi et al., 1988).
properties
IUPAC Name |
7-chloro-1-benzofuran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZOHSZUJYIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzofuran-4-carboxylic acid |
Synthesis routes and methods
Procedure details
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